(S)-2-(2-Methylpiperazin-1-YL)acetic acid

CAS No.: 1240590-52-6

Cat. No.: VC6572712

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240590-52-6 |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.201 |

| IUPAC Name | 2-[(2S)-2-methylpiperazin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |

| Standard InChI Key | HNWNQKQJDHVAPO-LURJTMIESA-N |

| SMILES | CC1CNCCN1CC(=O)O |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

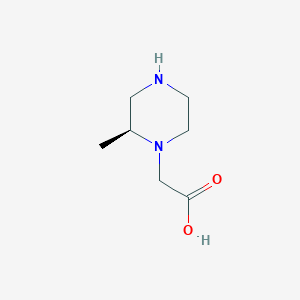

The compound features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position (Figure 1). The (S)-configuration denotes the stereochemistry at the chiral carbon adjacent to the carboxylic acid group. The molecular formula is C₇H₁₃N₂O₂, with a calculated molecular weight of 158.2 g/mol .

Table 1: Key structural descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-2-(2-Methylpiperazin-1-yl)acetic acid | |

| Molecular Formula | C₇H₁₃N₂O₂ | |

| Molecular Weight | 158.2 g/mol | |

| Chiral Centers | 1 (S-configuration) |

Synthetic Pathways and Methodologies

Core Synthesis Strategies

While no direct synthesis of (S)-2-(2-methylpiperazin-1-yl)acetic acid is documented, analogous routes for related piperazine-acetic acid derivatives suggest feasible approaches:

-

Piperazine Alkylation:

Reaction of 2-methylpiperazine with chloroacetic acid under basic conditions (e.g., K₂CO₃) yields the target compound. This method mirrors the synthesis of (4-methylpiperazin-1-yl)acetic acid . -

Stereoselective Functionalization:

As demonstrated in the diazotization of L-phenyl glycine , chiral integrity can be preserved using optically active starting materials or asymmetric catalysis.

Table 2: Comparative synthetic routes for piperazine-acetic acid derivatives

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from the 4-methyl isomer ( ) and structurally related compounds ( ) suggest:

-

Melting Point: 130–133°C (decomposition observed near 150°C)

-

Boiling Point: ~278°C (atmospheric pressure)

-

Density: 1.123 g/cm³

-

pKa: 1.85 (carboxylic acid proton), 8.94 (piperazine secondary amine)

Infrared Spectroscopy (FTIR)

-

O–H Stretch: 2500–3300 cm⁻¹ (carboxylic acid)

-

C=O Stretch: 1700 cm⁻¹

Nuclear Magnetic Resonance (¹H NMR)

| Signal (δ, ppm) | Integration | Assignment |

|---|---|---|

| 1.2 | 3H | CH₃ (2-methylpiperazine) |

| 2.5–3.5 | 8H | Piperazine ring protons |

| 3.8–4.2 | 2H | CH₂ (acetic acid) |

| 12.0 | 1H | COOH |

Biological and Industrial Applications

Pharmaceutical Relevance

Piperazine derivatives are widely utilized as:

-

Antihistaminic agents: Structural analogs like cetirizine ( ) demonstrate H₁-receptor antagonism.

-

Antimicrobial intermediates: Quinazolinone-piperazine hybrids exhibit activity against bacterial strains .

Coordination Chemistry

The carboxylic acid and piperazine moieties enable metal chelation, potentially forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .

Future Directions and Research Gaps

-

Stereoselective Synthesis Optimization: Developing enantioselective routes to improve chiral purity.

-

Biological Screening: Evaluating antimicrobial, antiviral, and anticancer potentials.

-

Crystallographic Studies: Resolving 3D conformation via X-ray diffraction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume